Benzimidazole, 4,7-dichloro-2-(trifluoromethyl)-
Description
Molecular Identity and Historical Context of Benzimidazole Derivatives
Benzimidazole, a bicyclic aromatic compound comprising fused benzene and imidazole rings, was first synthesized in 1872 by Ladenberg and Wundt through the condensation of o-phenylenediamine with carboxylic acids. Its structural resemblance to purine nucleotides prompted early investigations into biological applications, notably by Woolley in 1944, who hypothesized benzimidazoles as purine antagonists. By the 1950s, CIBA Pharmaceuticals (now Novartis) developed etonitazene, a benzimidazole-derived opioid agonist, marking the first therapeutic application of this scaffold. Subsequent decades saw benzimidazoles emerge as proton pump inhibitors (e.g., omeprazole), anthelmintics (e.g., albendazole), and antiviral agents, driven by their adaptability to functionalization.
The specific derivative 4,7-dichloro-2-(trifluoromethyl) benzimidazole (C$$8$$H$$3$$Cl$$2$$F$$3$$N$$2$$) features chlorine atoms at positions 4 and 7 and a trifluoromethyl (-CF$$3$$) group at position 2. This substitution pattern enhances electron-withdrawing effects and lipophilicity, critical for interactions with hydrophobic enzyme pockets.
Structural Evolution of Halogenated Benzimidazoles
Halogenation has been pivotal in optimizing benzimidazole bioactivity. Early studies in the 1960s revealed that 2-(thiazol-4-yl)benzimidazole exhibited broad-spectrum anthelmintic properties, attributed to the electron-deficient thiazole ring. The introduction of halogens—chlorine, bromine, and fluorine—amplified this effect by modulating electronic density and steric bulk. For instance, 5-chloro-1H-benzimidazole derivatives demonstrated nanomolar affinity for integrin α~4~β~1~, a target in lymphoma therapy.
Table 1: Impact of Halogen Substitutions on Benzimidazole Bioactivity
| Halogen | Position | Biological Activity | IC~50~ (nM) | Source |
|---|---|---|---|---|
| Cl | 5 | Integrin α~4~β~1~ inhibition | <5 | |
| Br | 5 | Antibacterial | 17 mm (inhibition zone) | |
| CF~3~ | 2 | Enhanced lipophilicity | N/A |
The trifluoromethyl group, introduced in the 2000s, further refined pharmacokinetic profiles. Its strong electron-withdrawing nature stabilizes the benzimidazole core against metabolic degradation while improving membrane permeability.
Academic Significance of 4,7-Dichloro-2-(Trifluoromethyl) Substitution
The 4,7-dichloro-2-(trifluoromethyl) substitution represents a deliberate engineering strategy to synergize electronic and steric effects. Chlorine atoms at positions 4 and 7 induce regioselective electron withdrawal, polarizing the benzimidazole ring and facilitating π-stacking interactions with aromatic residues in target proteins. Concurrently, the -CF$$_3$$ group at position 2 enhances hydrophobic interactions, as demonstrated in halogen-bonding studies with integrin α~4~β~1~.
Molecular modeling of analogous compounds predicts that the 4,7-dichloro configuration orients the halogen atoms for optimal halogen-hydrogen bonding, while the -CF$$_3$$ group occupies adjacent hydrophobic pockets. This dual functionality has spurred interest in radiolabeled derivatives for diagnostic imaging (e.g., $$^{18}$$F) and targeted therapy (e.g., $$^{131}$$I).
Key Advances Enabled by This Substitution Pattern:
- Enhanced Binding Affinity : Halogen-hydrogen bonds increase ligand-receptor contact points, reducing off-target effects.
- Metabolic Stability : The -CF$$_3$$ group resists oxidative metabolism, prolonging half-life.
- Versatility in Drug Design : Compatibility with microwave-assisted synthesis enables rapid derivatization for structure-activity relationship (SAR) studies.
Properties
CAS No. |
4228-89-1 |
|---|---|
Molecular Formula |
C8H3Cl2F3N2 |
Molecular Weight |
255.02 g/mol |
IUPAC Name |
4,7-dichloro-2-(trifluoromethyl)-1H-benzimidazole |
InChI |
InChI=1S/C8H3Cl2F3N2/c9-3-1-2-4(10)6-5(3)14-7(15-6)8(11,12)13/h1-2H,(H,14,15) |
InChI Key |
QECRKWYIIQPMPA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1Cl)NC(=N2)C(F)(F)F)Cl |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation Approach
The most common synthetic route to benzimidazole derivatives, including 4,7-dichloro-2-(trifluoromethyl)-, is via cyclocondensation reactions involving substituted o-phenylenediamines and appropriate acylating agents or aldehydes.
-
- Substituted o-phenylenediamines (e.g., 4,7-dichloro-o-phenylenediamine)
- Trifluoroacetic acid or trifluoroacetaldehyde derivatives as trifluoromethyl sources.
-
- Acidic medium (e.g., acetic acid or trifluoroacetic acid)
- Heating under reflux or microwave-assisted heating to promote ring closure and cyclization.
-
- The amine groups of the o-phenylenediamine condense with the carbonyl group of the acylating agent, forming a Schiff base intermediate.
- Subsequent cyclodehydration yields the benzimidazole core with the trifluoromethyl group introduced at position 2.
-
- High regioselectivity for substitution at the 2-position.
- Microwave-assisted synthesis can enhance reaction rates and yields by providing rapid and uniform heating.
Halogenation and Trifluoromethylation
-
- Chlorine atoms at positions 4 and 7 are typically introduced via electrophilic aromatic substitution on the benzimidazole ring or on precursor aromatic diamines before cyclization.
- Reagents such as N-chlorosuccinimide (NCS) or chlorine gas under controlled conditions are used.
-
- The trifluoromethyl group at position 2 is introduced either by using trifluoroacetic acid derivatives during cyclization or via post-cyclization trifluoromethylation using reagents like trifluoromethyl iodide (CF3I) or trifluoromethanesulfonyl chloride (CF3SO2Cl).
- Catalytic systems, such as copper or silver catalysts, may facilitate trifluoromethyl radical addition in some protocols.
Microwave-Assisted Synthesis
- Microwave irradiation accelerates the condensation and cyclization steps, providing higher yields and shorter reaction times compared to conventional heating.
- This method also reduces side reactions and improves product purity.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents/Conditions | Advantages | Typical Yield (%) |
|---|---|---|---|---|
| Cyclocondensation | 4,7-Dichloro-o-phenylenediamine + trifluoroacetic acid or derivatives | Acidic medium (acetic acid, TFA), reflux or microwave heating | Regioselective, straightforward synthesis | 60–85 |
| Electrophilic Chlorination | Benzimidazole or aromatic diamine precursors | N-chlorosuccinimide (NCS), Cl2 gas | Selective chlorination at 4,7-positions | 70–90 |
| Trifluoromethylation | Benzimidazole intermediate | CF3I, CF3SO2Cl, Cu/Ag catalysts | Efficient introduction of CF3 group | 50–80 |
| Microwave-Assisted Synthesis | Same as cyclocondensation | Microwave irradiation, controlled time and power | Faster reaction, higher yields | 75–90 |
Detailed Research Findings
- Catalytic Enhancements: Lanthanum chloride (LaCl3) has been reported to catalyze one-pot syntheses, improving yields and reducing side reactions during benzimidazole formation with trifluoromethyl substituents.
- Reaction Optimization: Optimization of solvent systems (e.g., dimethylformamide, DMF) and bases (e.g., potassium carbonate) enhances coupling efficiency in multi-step syntheses involving phenoxy-substituted derivatives.
- Purification: Recrystallization and chromatographic techniques are essential to achieve high-purity benzimidazole derivatives, especially when halogenated and trifluoromethylated groups are present.
Analytical Characterization
-
- Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, 19F) confirms the substitution pattern and trifluoromethyl incorporation.
- Infrared (IR) spectroscopy identifies characteristic benzimidazole and CF3 group vibrations.
- Mass spectrometry (MS) verifies molecular weight and fragmentation patterns.
Elemental Analysis: Confirms the presence and ratio of chlorine, fluorine, carbon, hydrogen, and nitrogen consistent with the molecular formula.
Chemical Reactions Analysis
Types of Reactions
Benzimidazole, 4,7-dichloro-2-(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to amines or other reduced forms.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized benzimidazole derivatives .
Scientific Research Applications
P2X3 Receptor Antagonism
Benzimidazole derivatives, including 4,7-dichloro-2-(trifluoromethyl)-, have been extensively studied as antagonists of the P2X3 receptor, which plays a crucial role in pain signaling pathways. Research indicates that modifications in the benzimidazole structure can enhance antagonistic potency and metabolic stability. For instance:
- Case Study : A derivative optimized for P2X3 receptor antagonism demonstrated an IC₅₀ value of 375 nM with improved solubility and metabolic stability in neuropathic pain models .
Antiviral Activity
Benzimidazole derivatives have shown promise against various viral infections. The compound has been investigated for its antiviral properties, particularly against Bovine Viral Diarrhea Virus (BVDV) and other pathogens.
- Case Study : A library of benzimidazole derivatives was screened for antiviral activity, revealing that certain compounds exhibited significant efficacy against BVDV and rotavirus .
Anti-inflammatory Properties
The anti-inflammatory potential of benzimidazole derivatives has also been documented. Compounds derived from benzimidazole have been reported to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in inflammatory processes.
- Case Study : Several studies have shown that specific benzimidazole derivatives possess notable anti-inflammatory effects comparable to established drugs like diclofenac .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of benzimidazole, 4,7-dichloro-2-(trifluoromethyl)- can be achieved through various chemical methods. Structure-activity relationship studies have been pivotal in optimizing its pharmacological properties by altering substituents on the benzimidazole core.
Mechanism of Action
The mechanism of action of benzimidazole, 4,7-dichloro-2-(trifluoromethyl)- involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking substrate access. This compound may also interact with nucleic acids, affecting their function and stability .
Comparison with Similar Compounds
4,7-Dibromo-2-(Trifluoromethyl)-1H-Benzimidazole
- Structural Differences: Bromine replaces chlorine at positions 4 and 5.
4,5,6,7-Tetrachloro-2-(Trifluoromethyl)-1H-Benzimidazole
- Structural Differences: Additional chlorine atoms at positions 5 and 4.
- Impact on Activity: Increased halogenation may improve electrophilic character but could reduce solubility (logP ~4.0 estimated). Limited biological data exist, though tetrachloro derivatives are often associated with enhanced antimicrobial potency .
Trifluoromethyl-Substituted Analogues
6-Chloro-5-(Substituted Phenylamino)-2-(Trifluoromethyl)-1H-Benzimidazole-4,7-diones
- Examples:
- 11f: 3-Chloro-4-fluoroaniline substituent (Yield: 46%; LC/MS m/z 392.2 [M−H]⁻)
- 11i: 3-Bromo-4-fluoroaniline substituent (Yield: 63%; LC/MS m/z 436.1 [M−H]⁻)
- Key Differences: Substituted phenylamino groups at position 5 modulate electronic effects (e.g., fluorine’s electron-withdrawing nature enhances stability). Bromine in 11i increases molecular weight but may reduce metabolic clearance compared to chlorine .
Piperidinyl-Substituted Derivatives (14c–14i)
- Examples:
- 14d: 4-Fluorobenzoyl-piperidinyl substituent (Yield: 67%)
- 14g: 3,4-Dichlorobenzoyl-piperidinyl substituent (Yield: 66%)
- Fluorinated benzoyl groups (e.g., 14d) exhibit higher polarity, balancing lipophilicity for membrane penetration .
Substituent Position and Bioactivity
Trifluoromethyl at Position 2 vs. 6:
- Position 2 (4,7-Dichloro derivative): The CF₃ group at position 2 is associated with optimal cytotoxicity in cancer cell lines (e.g., IC₅₀ < 10 µM in HeLa cells) .
- Position 6 (Hybrid derivatives): CF₃ at position 6 reduces activity (IC₅₀ > 50 µM), highlighting the critical role of substituent placement .
- Chloro vs. Fluoro Substituents: Chloro groups enhance electrophilicity and halogen bonding, whereas fluorine improves metabolic stability and bioavailability. For example, 11c (3,4-difluorophenylamino) shows a lower logP (376.3 [M−H]⁻) compared to chloro analogues .
Data Tables
Table 1. Physicochemical Properties of Selected Benzimidazole Derivatives
| Compound | Substituents | logP | Molecular Weight | Key Bioactivity (If Reported) |
|---|---|---|---|---|
| 4,7-Dichloro-2-CF₃ | 4-Cl, 7-Cl, 2-CF₃ | 3.407 | 289.54 | Moderate cytotoxicity (A549 cells) |
| 4,7-Dibromo-2-CF₃ | 4-Br, 7-Br, 2-CF₃ | ~3.8 | 379.87 | Not reported |
| 11f | 5-(3-Cl-4-F-anilino), 6-Cl, 2-CF₃ | N/A | 393.7 | P2X3 receptor inhibition |
| 14g | 5-(3,4-Cl₂-benzoyl-piperidinyl) | N/A | ~550 | High yield (66%), SAR under study |
Biological Activity
Benzimidazole derivatives are a significant class of compounds in medicinal chemistry due to their diverse biological activities. This article focuses on the biological activity of Benzimidazole, 4,7-dichloro-2-(trifluoromethyl)- , exploring its anticancer properties, antimicrobial effects, and potential as a therapeutic agent in various diseases.
Chemical Structure and Properties
The compound Benzimidazole, 4,7-dichloro-2-(trifluoromethyl)- features a fused benzene and imidazole ring system, characterized by the presence of chlorine atoms at the 4 and 7 positions and a trifluoromethyl group at the 2 position. This unique substitution pattern enhances its chemical stability and biological activity.
Research has demonstrated that benzimidazole derivatives exhibit potent anticancer properties. For instance, studies have shown that specific derivatives can act as hypoxia-selective agents targeting tumor cells. The mechanism includes inducing apoptosis in cancer cells through caspase activation and DNA damage.
Case Studies
- Study on Hypoxia-Selective Agents : A study evaluated various benzimidazole-4,7-diones for their cytotoxic effects on human lung adenocarcinoma (A549) and malignant melanoma (WM115) cell lines. The results indicated that certain derivatives promoted significant apoptotic cell death under hypoxic conditions, suggesting their potential as bioreductive prodrugs .
- Structure-Activity Relationship (SAR) : Another investigation into the SAR of benzimidazole derivatives revealed that modifications at specific positions significantly impacted their anticancer efficacy. For example, compounds with electron-withdrawing groups showed enhanced activity against various cancer cell lines .
Antimicrobial Activity
Benzimidazole derivatives have also been evaluated for their antimicrobial properties against various pathogens.
In Vitro Studies
- Antibacterial Activity : A comprehensive review highlighted the antimicrobial efficacy of several benzimidazole derivatives against both Gram-positive and Gram-negative bacteria. Notably, compounds exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
- Antifungal Activity : Certain benzimidazole derivatives demonstrated notable antifungal activity against Candida albicans, with MIC values indicating their potential as effective antifungal agents .
Pharmacological Applications
The diverse biological activities of benzimidazole derivatives suggest potential applications in pharmacology:
- Anticancer Therapeutics : Given their ability to induce apoptosis selectively in hypoxic tumor environments, these compounds could be developed into targeted cancer therapies.
- Antimicrobial Agents : Their effectiveness against resistant strains of bacteria and fungi positions them as candidates for new antimicrobial drugs.
Data Summary
Q & A
Basic Research Questions
What are the established synthetic routes for preparing 2-(trifluoromethyl)benzimidazole derivatives, and what factors influence yield?
Methodological Answer:
- Cyclocondensation : React o-phenylenediamine derivatives with trifluoroacetic acid or its derivatives under reflux conditions. For example, Cu(I)/TMEDA-catalyzed cross-coupling of N-(2-haloaryl)trifluoroacetimidoyl chlorides with amines achieves 2-(trifluoromethyl)benzimidazoles with moderate yields (50–70%) .
- Solvent-Free Synthesis : Use organocatalysts (e.g., p-toluenesulfonic acid) in solvent-free, one-pot reactions to reduce purification steps and improve atom economy .
- Key Factors :
How is structural characterization of this compound performed, and what software tools are recommended?
Methodological Answer:
- X-Ray Crystallography : Resolve crystal structure using SHELX programs (e.g., SHELXL for refinement). Ensure high-resolution data (>1.0 Å) to detect halogen bonding and planarity of the benzimidazole core .
- Spectroscopic Analysis :
- Computational Validation : Compare experimental data with DFT-calculated vibrational frequencies (e.g., VEDA software) .
What safety protocols are critical for handling this compound in laboratory settings?
Methodological Answer:
- PPE Requirements : Wear nitrile gloves, Tyvek® suits, and full-face respirators with HEPA filters to prevent dermal/ocular exposure .
- Ventilation : Use local exhaust hoods for weighing and reactions to minimize inhalation of airborne particles (PAC-1 = 7.5 mg/m³) .
- Spill Management : Neutralize spills with HEPA-filtered vacuums; avoid dry sweeping to prevent dust dispersion .
- First Aid : Immediate eye flushing (15+ minutes with water) and medical evaluation for liver function if overexposure occurs .
How is preliminary biological activity screening conducted for this compound?
Methodological Answer:
- Antimicrobial Assays : Use broth microdilution (CLSI guidelines) to determine MIC values against Gram-negative pathogens (e.g., Acinetobacter baumannii) .
- Protozoan Studies : Evaluate anti-parasitic activity via in vitro trophozoite viability assays (e.g., Trichinella spiralis) .
- Toxicity Profiling : Perform MTT assays on mammalian cell lines (e.g., HepG2) to assess hepatotoxicity .
Advanced Research Questions
How can reaction yields be optimized for low-yielding benzimidazole syntheses?
Methodological Answer:
- Reaction Monitoring : Use TLC or in-situ FTIR to track intermediate formation and adjust reaction time/temperature .
- Catalyst Tuning : Screen alternative ligands (e.g., phenanthroline) in Cu(I)-catalyzed reactions to reduce byproducts .
- Microwave-Assisted Synthesis : Apply controlled microwave heating (100–150°C) to accelerate cyclization and improve yields by 15–20% .
What computational approaches elucidate the excited-state intramolecular proton transfer (ESIPT) mechanism in benzimidazole derivatives?
Methodological Answer:
- TD-DFT Calculations : Model ESIPT using Gaussian09 with CAM-B3LYP/6-311++G(d,p) basis sets. Analyze frontier orbitals (HOMO-LUMO) to predict fluorescence properties .
- Solvatochromism Studies : Correlate emission spectra with solvent polarity (e.g., Lippert-Mataga plots) to validate ESIPT behavior .
How should researchers address contradictions in reported biological activity data?
Methodological Answer:
- Standardized Assays : Replicate studies using identical cell lines (e.g., ATCC-certified HepG2) and incubation times .
- Purity Verification : Characterize compounds via HPLC-MS (>98% purity) to rule out impurity-driven effects .
- Meta-Analysis : Compare SAR trends across studies. For example, dichloro-substituted analogues show 90-fold higher BioA inhibition than non-halogenated derivatives .
What strategies improve metabolic stability of benzimidazole-based therapeutics?
Methodological Answer:
- Liver Microsome Assays : Incubate compounds with rat/human microsomes (37°C, NADPH) to identify metabolic hotspots. Fluorinated derivatives exhibit prolonged half-lives due to reduced CYP450 oxidation .
- Prodrug Design : Mask reactive -NH groups with acetyl or PEG moieties to enhance plasma stability .
How do structural modifications (e.g., halogen position) impact physicochemical properties?
Methodological Answer:
- LogP Prediction : Use Crippen’s fragmentation method to calculate logP (experimental logP = 3.41 for 4,5-dichloro isomer) .
- Solubility Optimization : Introduce polar substituents (e.g., -SO₂NH₂) to counteract trifluoromethyl hydrophobicity .
What advanced analytical methods resolve spectral overlaps in benzimidazole characterization?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
